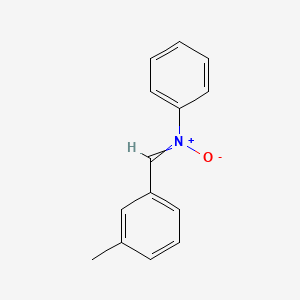
(3-Methylphenyl)-N-phenylmethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)-N-phenylmethanimine N-oxide is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group substituted with a methyl group at the third position and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-N-phenylmethanimine N-oxide typically involves the reaction of 3-methylbenzaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) is commonly used to introduce the N-oxide functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)-N-phenylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex imine oxides, while reduction typically produces the corresponding amine.
Scientific Research Applications
(3-Methylphenyl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)-N-phenylmethanimine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functional group can participate in redox reactions, influencing the activity of these targets. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenethylamine: Shares the methylphenyl structure but differs in the functional group.
N-Phenylmethanimine: Lacks the methyl substitution and N-oxide group.
N-Methylphenylamine: Similar structure but with different functional groups.
Uniqueness
(3-Methylphenyl)-N-phenylmethanimine N-oxide is unique due to the presence of both the methyl substitution and the N-oxide functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
62500-20-3 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-11H,1H3 |
InChI Key |
HUCAPSVOZRCRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















